

Felbamate Hydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: Felbamate hydrate

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Introduction

Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an antiepileptic drug utilized in the management of severe epilepsy.[1][2][3] It is indicated for treating partial seizures in adults and for seizures associated with Lennox-Gastaut syndrome in children, particularly in cases that are refractory to other treatments.[3] The use of felbamate is carefully considered due to the risk of serious side effects like aplastic anemia and liver failure.[3][4] This guide provides an in-depth overview of the chemical properties and structural aspects of **Felbamate hydrate**, tailored for a scientific audience. Felbamate's mechanism of action is multifaceted, involving the modulation of both excitatory and inhibitory neurotransmitter systems.[5] It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and potentiates the effects of gamma-aminobutyric acid (GABA).[5][6]

Chemical Identity and Structure

Felbamate is a carbamate derivative.[7] The hydrated form includes water molecules within its crystal structure.

Table 1: Chemical Identifiers of Felbamate and its Hydrate

Identifier	Felbamate	Felbamate Hydrate	Source(s)
IUPAC Name	(3-carbamoyloxy-2-phenylpropyl) carbamate	(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate	[3],[8]
CAS Number	25451-15-4	1177501-39-1	[9],[10]
Chemical Formula	C ₁₁ H ₁₄ N ₂ O ₄	C ₁₁ H ₁₆ N ₂ O ₅	[9][11],[10]
Molecular Weight	238.24 g/mol	256.26 g/mol	[4][11][12],[10]
Synonyms	Felbatol, W-554, 2-phenyl-1,3-propanediol dicarbamate	W-554 hydrate, Felbatol hydrate	[4][9][11],[10]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and bioavailability.[13][14]

Table 2: Physicochemical Data for Felbamate

Property	Value	Source(s)
Appearance	White to off-white solid powder	[4],[15]
Melting Point	151-153 °C	[2]
Solubility	Sparingly soluble in water, methanol, ethanol, acetone, and chloroform. Freely soluble in DMSO.	[2]
pKa (Strongest Acidic)	14.98	[16]
LogP	0.3 - 0.68	[16]

Spectroscopic and Crystallographic Data

Spectroscopic Analysis:

- **Mass Spectrometry (MS):** Electron ionization mass spectra for felbamate are available, providing fragmentation patterns useful for its identification.^[9] More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for sensitive and rapid quantification of felbamate in biological matrices such as plasma and brain tissue.^[17]
- **Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:** While specific spectral data were not detailed in the provided search results, NMR is a standard method to confirm the chemical structure of APIs, and IR spectroscopy is used to identify functional groups within the molecule.^[13]

Crystallographic Analysis:

- **X-ray Crystallography:** The precise three-dimensional arrangement of atoms and molecules in **Felbamate hydrate** would be determined using X-ray crystallography. This technique is essential for studying polymorphism, which can impact the stability and solubility of the drug.^[14]

Experimental Protocols for Characterization

The analysis of felbamate, particularly in biological samples, relies on robust analytical methods. High-performance liquid chromatography (HPLC) is a commonly employed technique.^[18]

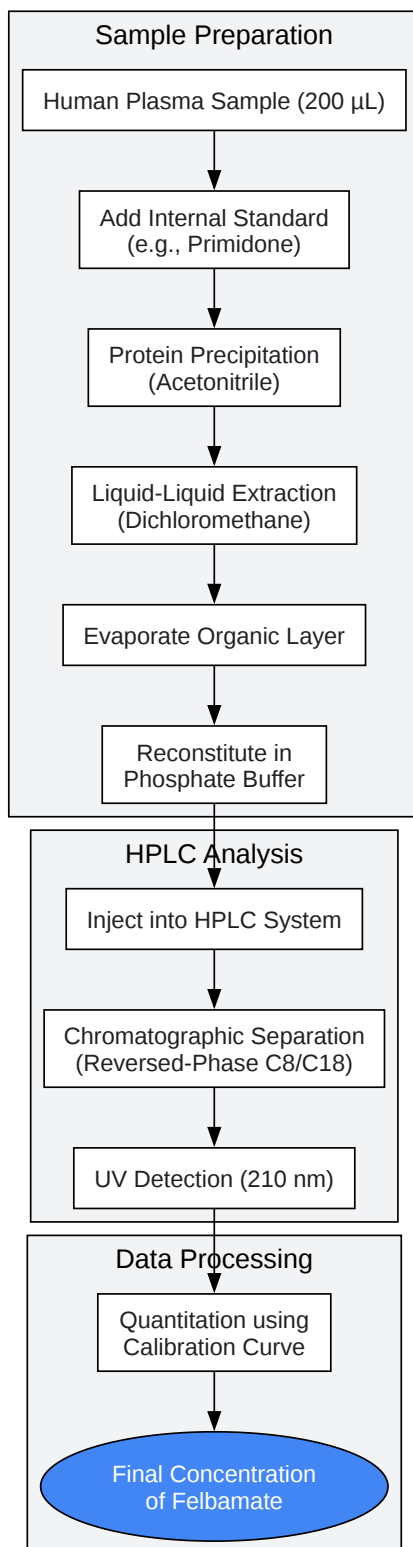
Protocol: Determination of Felbamate in Human Plasma by HPLC

This protocol is based on established methods for quantifying felbamate in biological fluids.^[18]^[19]

- **Sample Preparation (Liquid-Liquid Extraction):**
 - To 200 μ L of human plasma, add an internal standard (e.g., primidone or alphenal).^[18]^[19]
 - Perform protein precipitation by adding acetonitrile.^[18]

- Extract the sample with a suitable organic solvent like dichloromethane.[\[18\]](#)[\[19\]](#)
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in a phosphate buffer solution.[\[19\]](#)
- Chromatographic Separation:
 - Column: Reversed-phase C8 or C18 column (e.g., 5 μ m Hypersil ODS, 150 x 4.6 mm).[\[19\]](#)
 - Mobile Phase: An isocratic mixture of a phosphate buffer (e.g., pH 6.5, 0.015 M) and acetonitrile (e.g., 79:21, v/v).[\[19\]](#)
 - Flow Rate: 2.0 mL/min.[\[18\]](#)
- Detection and Quantitation:
 - Detector: UV absorbance detector.
 - Wavelength: 210 nm.[\[19\]](#)
 - Quantitation: Construct a calibration curve using standards of known concentrations to determine the concentration of felbamate in the samples. The assay has been shown to be linear up to 200 μ g/mL in serum.[\[18\]](#)

Workflow for HPLC Analysis of Felbamate

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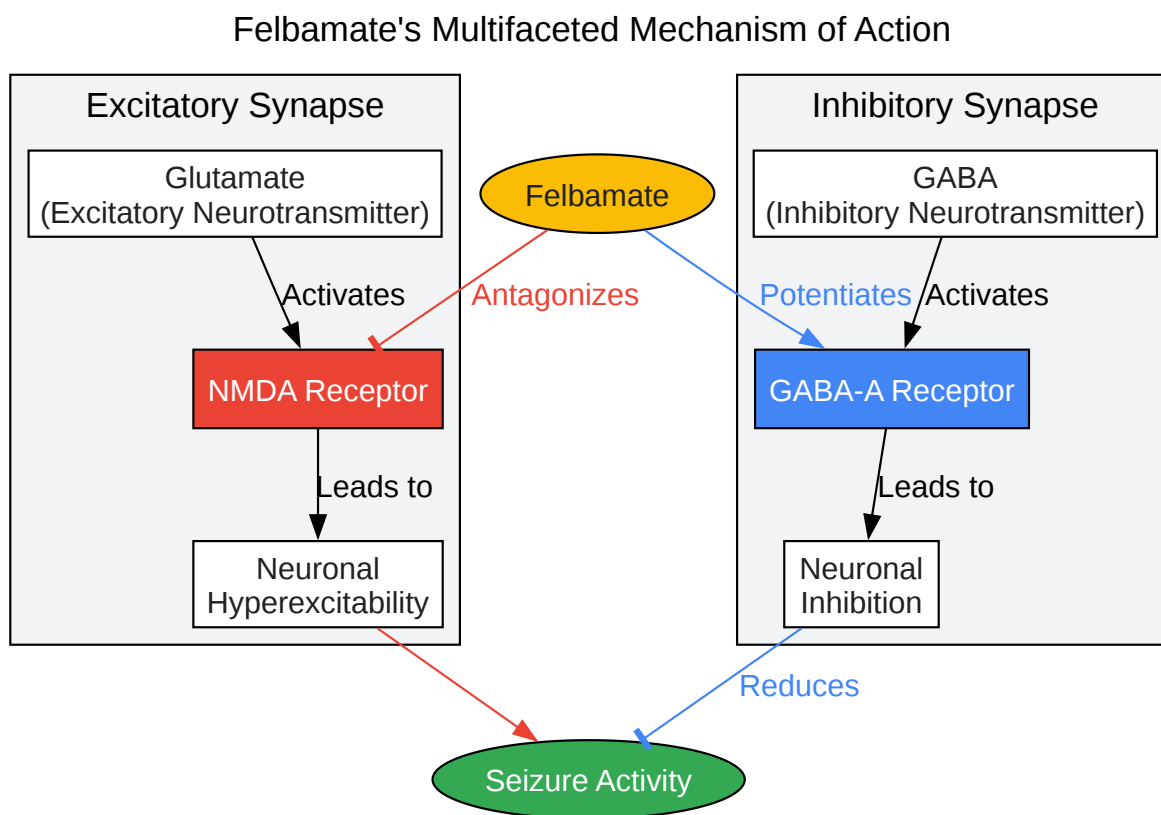
Caption: Experimental workflow for the determination of Felbamate in plasma by HPLC.

Mechanism of Action

Felbamate's anticonvulsant activity is attributed to its dual mechanism of action, which involves both the enhancement of inhibitory neurotransmission and the reduction of excitatory neurotransmission.^[6]

- **Inhibition of NMDA Receptors:** Felbamate acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor.^[5] Specifically, it interacts with the strychnine-insensitive glycine recognition site on the NMDA receptor-ionophore complex.^{[16][20]} By blocking this site, felbamate inhibits the excitatory effects of glutamate, which helps to suppress seizure activity.^{[5][16]} This action is particularly relevant for controlling the neuronal hyperexcitability characteristic of epilepsy.^[5]
- **Potentiation of GABA-A Receptors:** Felbamate also enhances the function of gamma-aminobutyric acid (GABA) at GABA-A receptors.^{[5][6]} GABA is the primary inhibitory neurotransmitter in the brain.^[5] By potentiating GABAergic activity, felbamate increases neuronal inhibition, which counteracts excitatory signals and contributes to its anticonvulsant effect.^{[5][6]}
- **Modulation of Ion Channels:** Some evidence suggests that felbamate may also inhibit voltage-gated sodium and L-type calcium channels, further reducing neuronal excitability.^[5]

This unique combination of effects on both excitatory and inhibitory systems may account for felbamate's broad spectrum of anticonvulsant activity.^[6]



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Caption: Signaling pathways modulated by Felbamate to produce its anticonvulsant effect.

Synthesis Overview

The synthesis of felbamate typically starts from diethyl phenylmalonate, which is converted to the key intermediate 2-phenyl-1,3-propanediol.[21] This diol can then be transformed into the final dicarbamate product through various methods, including reaction with chlorosulfonyl isocyanate or through a urethane exchange method.[21][22] The purification procedures are critical to control impurity levels and to produce crystals with suitable bulk density for pharmaceutical formulations.[22][23]

Conclusion

Felbamate hydrate is a structurally defined anticonvulsant with a complex mechanism of action that provides a therapeutic option for severe, refractory epilepsy. This guide has summarized its core chemical and structural properties, outlined standard experimental protocols for its analysis, and visualized its mode of action. A thorough understanding of these technical details is essential for researchers and professionals involved in the development, formulation, and clinical application of this important therapeutic agent.

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